Product packaging for 2,4-Dinitrophenylornithine(Cat. No.:CAS No. 10457-27-9)

2,4-Dinitrophenylornithine

Cat. No.: B087631
CAS No.: 10457-27-9
M. Wt: 298.25 g/mol
InChI Key: AYMDNNQPNXWIKK-QMMMGPOBSA-N
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Description

Contextual Framework of Ornithine Derivatives in Chemical Biology and Biochemistry

Ornithine is a non-essential, non-proteinogenic α-amino acid, meaning it is not directly encoded by DNA for incorporation into proteins during translation. wikipedia.org Despite this, it occupies a central and critical role in several metabolic pathways. wikipedia.orgcreative-proteomics.com Its most prominent function is as a key intermediary in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia—a toxic byproduct of amino acid catabolism—by converting it into urea for excretion. wikipedia.orgcreative-proteomics.com

The significance of ornithine extends beyond the urea cycle. It is a crucial substrate for the synthesis of several other important molecules:

Polyamines: Through decarboxylation by the enzyme ornithine decarboxylase, ornithine is converted to putrescine, the precursor for polyamines like spermidine (B129725) and spermine. nih.govfrontiersin.org These polyamines are vital for numerous cellular functions, including cell proliferation, DNA stabilization, and gene expression. creative-proteomics.comnih.gov

Proline and Glutamate: Ornithine can be converted into these amino acids, linking its metabolism to other aspects of amino acid biosynthesis and cellular energetics.

Citrulline and Arginine: As part of the urea cycle, ornithine is a direct precursor to citrulline, which is subsequently used to regenerate arginine. wikipedia.orgnih.gov

Given these diverse roles, derivatives of ornithine are of significant interest in chemical biology and biochemistry. Modifying ornithine, such as through acetylation or dinitrophenylation, creates chemical probes that can be used to study the enzymes involved in its metabolism, trace its metabolic fate, or serve as standards in analytical biochemistry. nih.govpku.edu.cn For instance, the inhibition of ornithine decarboxylase is a therapeutic strategy being investigated for various diseases, highlighting the importance of understanding how ornithine and its derivatives interact with enzymes. nih.govfrontiersin.orgnih.gov

Foundational Role of Dinitrophenylation in Biochemical Research Methodologies

Dinitrophenylation is a chemical reaction that attaches a 2,4-dinitrophenyl (DNP) group to a molecule. In biochemistry, this technique is fundamentally associated with the labeling of free amino groups (-NH₂) in amino acids, peptides, and proteins. The archetypal reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also widely known as Sanger's reagent. gbiosciences.comlibretexts.org

The reaction involves a nucleophilic aromatic substitution, where the nitrogen atom of a primary amino group attacks the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. gbiosciences.comvanderbilt.edu The highly electronegative nitro groups (NO₂) on the ring make this position susceptible to nucleophilic attack. The reaction proceeds under mild alkaline conditions, and the fluorine atom is displaced, forming a stable covalent bond between the DNP group and the nitrogen atom of the amino acid. gbiosciences.com

The resulting DNP-amino acid derivative is intensely yellow, a property that allows for its colorimetric detection and quantification. gbiosciences.com Crucially, the bond formed is stable to acid hydrolysis, the process used to break peptide bonds and break down a protein into its constituent amino acids. gbiosciences.com This stability means that after a DNP-labeled protein is completely hydrolyzed, only the original N-terminal amino acid will remain attached to the yellow DNP group, allowing for its identification. This principle forms the basis of the Sanger method for N-terminal amino acid analysis. gbiosciences.comvanderbilt.edu

Historical Development and Evolution of Dinitrophenyl-Mediated Labeling Techniques

The use of dinitrophenylation as a labeling technique represents a landmark in the history of biochemistry, particularly in the field of protein sequencing.

Sanger's Pioneering Work In the 1940s and early 1950s, Frederick Sanger utilized FDNB to determine the primary structure of the protein hormone insulin (B600854). gbiosciences.comnih.gov His method involved reacting the intact insulin protein with FDNB to label the free amino groups at the N-termini of its two polypeptide chains. After this labeling step, the protein was subjected to complete acid hydrolysis. The resulting mixture of free amino acids and the yellow DNP-labeled N-terminal amino acids was then separated using chromatographic techniques. By identifying the specific DNP-amino acids, Sanger could determine the first amino acid in each chain. By using enzymes and partial hydrolysis to create smaller, overlapping peptide fragments and applying the same N-terminal analysis to each fragment, he was able to painstakingly piece together the entire amino acid sequence of insulin, an achievement for which he was awarded the Nobel Prize in Chemistry in 1958.

Evolution to Other Methods Sanger's method was revolutionary but had limitations. It was a destructive method, requiring the complete hydrolysis of the peptide to identify a single N-terminal residue. bu.edu This spurred the development of more efficient techniques.

Dansyl Chloride: This reagent functions similarly to FDNB but produces a highly fluorescent derivative, which increased the sensitivity of detection significantly. However, like Sanger's method, it still required total hydrolysis of the peptide. nih.govbu.edu

Edman Degradation: Developed by Pehr Edman, this method became the gold standard for protein sequencing for many decades. libretexts.org It uses phenylisothiocyanate (PITC) to react with the N-terminal amino acid. Crucially, under acidic conditions, only the labeled N-terminal residue is cleaved off, leaving the rest of the peptide chain intact. libretexts.org This allowed for a sequential, stepwise removal and identification of amino acids from the N-terminus, making the process far more efficient than the "divide and conquer" approach required by Sanger's method.

The table below compares these key N-terminal labeling techniques.

FeatureSanger's Reagent (FDNB)Dansyl ChlorideEdman's Reagent (PITC)
Reaction Principle Labels N-terminal amino group; requires complete peptide hydrolysis for identification.Labels N-terminal amino group; requires complete peptide hydrolysis for identification.Sequentially labels and cleaves the N-terminal amino acid, leaving the rest of the peptide intact.
Detection Method Colorimetric (Yellow DNP-adduct)Fluorometric (Highly Fluorescent)UV absorbance of PTH-amino acid derivative
Process Type Single-terminus identification (Destructive)Single-terminus identification (Destructive)Sequential degradation (Non-destructive to the remaining peptide)
Primary Advantage Foundational method, stable derivativeHigh sensitivityStepwise, sequential analysis possible
Primary Limitation Destructive, labor-intensive for long sequencesDestructive, single-terminus identificationLess effective for very long proteins; blocked N-termini prevent reaction

Scope and Significance of Contemporary Academic Research on 2,4-Dinitrophenylornithine

In contemporary research, this compound primarily serves as a specialized analytical tool rather than a central object of biological investigation. Its significance stems from the combined properties of the ornithine molecule and the dinitrophenyl label.

The primary application of DNP-ornithine is in chromatography. As a stable, colored derivative, it is an excellent standard for developing and validating separation techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.govdtic.mil Researchers developing methods to analyze amino acid profiles in biological samples can use DNP-ornithine to optimize solvent systems, determine retention times, and calculate Rf values. Its distinct chemical properties, conferred by the basic side chain of ornithine, make it a useful reference point when separating complex mixtures of amino acid derivatives. dtic.mil

The table below presents typical retention factor (Rf) values for various DNP-amino acids in a common TLC system, illustrating how these derivatives can be separated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

DNP-Amino Acid DerivativeTypical Rf Value (Toluene System) dtic.mil
Di-DNP-Lysine0.25
DNP-Aspartic Acid0.30
DNP-Glutamic Acid0.35
DNP-Serine0.45
DNP-Alanine0.65
DNP-Valine0.80
DNP-Leucine0.90

Furthermore, DNP-ornithine holds potential as a substrate or probe in enzymatic assays. For example, in studies of ornithine transcarbamylase or ornithine decarboxylase, DNP-ornithine could be used to investigate substrate specificity or as a competitive inhibitor. nih.govnih.gov The DNP group provides a chromophore that can facilitate the detection and quantification of the molecule in these assays, offering an alternative to radiolabeling or more complex detection methods. While large-scale studies focusing specifically on DNP-ornithine are not prominent, its role as a reference compound in analytical biochemistry and metabolism research remains a key aspect of its academic significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O6 B087631 2,4-Dinitrophenylornithine CAS No. 10457-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10457-27-9

Molecular Formula

C11H14N4O6

Molecular Weight

298.25 g/mol

IUPAC Name

(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid

InChI

InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1

InChI Key

AYMDNNQPNXWIKK-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N

Other CAS No.

10457-27-9

Synonyms

2,4-dinitrophenylornithine
2,4-DNP-ornithine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,4 Dinitrophenylornithine

Established Synthetic Pathways for N-Dinitrophenylated Amino Acids

The foundational method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. nih.govunipune.ac.inucla.edugbiosciences.com This reaction, a nucleophilic aromatic substitution, occurs between the free amino group of the amino acid and the fluorine atom of FDNB. ucla.edugbiosciences.com The process typically yields a yellow-colored derivative, the DNB-amino acid. unipune.ac.in

Historically, 1-chloro-2,4-dinitrobenzene (B32670) was also used for dinitrophenylation, though FDNB has become more widely adopted. vedantu.comacs.org The general applicability of Sanger's reagent allows for the dinitrophenylation of various amino acids, including those with multiple functional groups like ornithine. unipune.ac.inpsu.edu The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate, to facilitate the nucleophilic attack. acs.org

A general scheme for the synthesis of N-dinitrophenylated amino acids is presented below:

Amino Acid + 1-Fluoro-2,4-dinitrobenzene (FDNB) → N-(2,4-dinitrophenyl)amino Acid + HF

This straightforward approach has been instrumental in the N-terminal sequencing of peptides and proteins. vedantu.comgbiosciences.com

Advanced Strategies for Regioselective Synthesis of 2,4-Dinitrophenylornithine

Ornithine possesses two amino groups: the α-amino group and the δ-amino group. This presents a challenge for regioselective dinitrophenylation. Achieving selectivity is crucial for producing a specific isomer, such as Nδ-(2,4-dinitrophenyl)ornithine or Nα-(2,4-dinitrophenyl)ornithine.

Advanced strategies to achieve regioselectivity often involve the use of protecting groups. For instance, to synthesize Nα-(2,4-dinitrophenyl)ornithine, the δ-amino group would first be protected with a suitable protecting group. Following the dinitrophenylation of the α-amino group, the protecting group on the δ-amino group would be removed. Conversely, to obtain Nδ-(2,4-dinitrophenyl)ornithine, the α-amino group would be protected prior to the reaction with FDNB.

While specific literature on the regioselective synthesis of this compound is not abundant in the provided search results, the principles of regioselective synthesis in organic chemistry can be applied. rsc.orgrsc.orgnih.govclockss.orgorganic-chemistry.org These strategies often rely on the differential reactivity of the functional groups or the use of sterically hindering groups to direct the reaction to a specific site.

Optimization of Reaction Conditions and Yield for Dinitrophenylation

The efficiency and yield of the dinitrophenylation reaction can be significantly influenced by various reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent is critical for dissolving both the amino acid and FDNB. Aqueous-organic solvent mixtures, such as ethanol-water or dioxane-water, are commonly employed. nih.govacs.org The use of polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) has also been reported for similar reactions.

pH: The reaction is typically carried out under mildly alkaline conditions. The use of sodium bicarbonate helps to deprotonate the amino group, increasing its nucleophilicity, without causing significant hydrolysis of the FDNB. acs.org

Temperature: The reaction is often performed at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate. mdpi.com However, for some sensitive substrates, lower temperatures may be necessary to minimize side reactions.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. This can range from a few hours to overnight. kyoto-u.ac.jp

Stoichiometry of Reactants: The molar ratio of the amino acid to FDNB is adjusted to maximize the yield of the desired product and minimize the formation of byproducts.

Recent advancements in reaction optimization often employ machine learning algorithms and high-throughput experimentation to rapidly identify the optimal set of conditions for a given reaction. beilstein-journals.org While not specifically detailed for this compound in the search results, these modern approaches hold promise for improving the synthesis of this compound.

Analytical Verification and Purity Assessment of Synthesized this compound

The purity and identity of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques.

Table 1: Analytical Methods for Verification and Purity Assessment

Analytical TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationRetention time for identification, peak area for purity assessment. researchgate.netukim.edu.mkdeswater.com
Mass Spectrometry (MS) Molecular Weight and StructureProvides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Fragmentation patterns can provide structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, confirming the structure and the position of the dinitrophenyl group. kyoto-u.ac.jpresearchgate.net
Elemental Analysis Elemental CompositionDetermines the percentage of carbon, hydrogen, and nitrogen in the compound, which should match the calculated theoretical values. acs.orgresearchgate.net
Infrared (IR) Spectroscopy Functional Group IdentificationIdentifies the presence of key functional groups such as N-H, C=O, and the nitro groups. researchgate.net

The purity of a substance can be determined using a mass balance approach, which combines results from various analytical methods to account for the main component and any impurities. mdpi.com This comprehensive approach ensures the high purity required for reference materials and analytical standards. europa.eu

Biomolecular Interactions and Probe Mechanism of 2,4 Dinitrophenylornithine

Dinitrophenyl-Mediated Molecular Recognition in Biological Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. nih.gov The 2,4-dinitrophenyl (DNP) group is a classic example of a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property has made DNP-conjugated compounds, including DNP-amino acids, instrumental in immunological and biochemical research for studying antibody responses and immune system function. aai.org

The recognition of the DNP group is primarily driven by a combination of non-covalent forces, including hydrophobic, van der Waals, and electrostatic interactions. acs.org The dinitrophenyl ring is an electron-deficient aromatic system, which allows it to participate in favorable π-π stacking and cation-π interactions with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) and cationic groups within a protein's binding site. nih.govacs.org These aromatic residues are known to contribute significantly more to the stability of protein-protein interactions on a per-residue basis compared to non-aromatic residues. acs.org The specific geometry and electronic nature of the DNP group allow it to be recognized with high affinity and specificity by various biological receptors, most notably anti-DNP antibodies. cellsignal.com This specific recognition is the foundation of its use as a molecular probe and affinity label.

The versatility of the DNP group allows it to be incorporated into various molecules, such as peptides and nucleotides, to study their interactions with biological systems. aai.orgnih.gov The presence of the DNP moiety can alter the physicochemical properties of the parent molecule, influencing its stability, solubility, and, most importantly, its interaction with other biomolecules. aai.org

Investigation of 2,4-Dinitrophenylornithine Interactions with Proteins and Peptides

The introduction of a 2,4-dinitrophenyl group onto ornithine creates a molecule capable of specific interactions with proteins and peptides. While research specifically detailing the interactions of mono-DNP-ornithine is limited, studies on closely related analogs like DNP-lysine and bis-DNP-ornithine provide significant insights.

A key area of investigation has been the interaction of DNP-amino acids with antibodies. Anti-DNP antibodies are a model system for studying antigen-antibody binding. The binding site of these antibodies contains residues that form a complementary surface to the DNP hapten, leading to high-affinity interactions. nih.gov It is through such interactions that DNP-conjugated molecules are used in immunoassays like ELISA, Western blotting, and in situ hybridization. cellsignal.com

A comparative study investigated the absorption of bis(2,4-dinitrophenyl)-L-lysine and bis(2,4-dinitrophenyl)-L-ornithine by myosin, a key protein in muscle. publish.csiro.au The study found distinct differences in their binding behaviors at low temperatures. publish.csiro.au

bis-DNP-lysine: Was absorbed extensively by myosin, but the binding did not follow standard absorption equations, suggesting a complex interaction that did not involve independent binding sites. publish.csiro.au

bis-DNP-ornithine: In contrast, its absorption by untreated myosin was limited and more closely followed the Scatchard equation, which is indicative of binding to independent sites. However, when the protein's sulfhydryl groups were blocked, the absorption of bis-DNP-ornithine increased significantly, and the binding no longer fit the Scatchard model. publish.csiro.au

These findings suggest that the shorter side chain of ornithine compared to lysine (B10760008) influences the binding mode and that the accessibility of other reactive groups on the protein, such as sulfhydryl groups, can modulate the interaction. publish.csiro.au

The interaction of DNP-labeled peptides is also a critical area of research, particularly in the development of tools for studying proteases. The DNP group can be incorporated into a peptide sequence, often on the side chain of a lysine or ornithine residue, to act as a fluorescence quencher in Fluorescence Resonance Energy Transfer (FRET) substrates. nih.gov The specific peptide sequence dictates the interaction with the target enzyme, while the DNP group facilitates the detection of cleavage. nih.gov

Characterization of Ligand-Binding Dynamics and Affinities

The interaction between a ligand like this compound and a protein is defined by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation). arxiv.org These parameters are crucial for understanding the ligand's biological function and efficacy as a probe.

Binding Affinity (Kd or Ka): Binding affinity is a measure of the equilibrium between the bound and unbound states. A high affinity indicates a strong and stable complex. Due to the historical use of DNP as a hapten, extensive data exists on the binding affinity of DNP-amino acids to anti-DNP antibodies. For instance, the myeloma protein MOPC-315, which has anti-DNP activity, binds to ε-DNP-L-lysine with a high intrinsic equilibrium association constant (Ka) in the range of 1–2 × 107 M-1. oup.com The affinity can be influenced by the specific antibody and the structure of the DNP-ligand. nih.gov

Thermodynamics of Binding: Calorimetry studies have been used to dissect the thermodynamic forces driving the binding of DNP-lysine to antibodies. These interactions are typically characterized by a significant, favorable (exothermic) enthalpy change (ΔH), indicating the formation of strong non-covalent bonds in the binding pocket. acs.orgnih.gov The entropy change (ΔS) can also contribute, often related to the displacement of water molecules from the binding site and changes in the conformational freedom of the ligand and protein. nih.gov

Thermodynamic Parameters for the Binding of 2,4-Dinitrophenyl-L-lysine to Various Antibodies
Antibody SourceEnthalpy Change (ΔH) (kcal/mol)Reference
Rabbit Anti-DNP Antibody-13.9 nih.gov
Goat Anti-DNP Antibody-14.8 nih.gov
Guinea Pig Anti-DNP Antibody-8.7 nih.gov

Binding Dynamics: Beyond static affinity, the dynamics of the binding process—the rates at which the ligand associates (kon) and dissociates (koff)—are critical. These kinetic parameters are often more relevant to in vivo efficacy than equilibrium affinity alone. arxiv.org Techniques like accelerated molecular dynamics (aMD) simulations can be employed to study the detailed pathways of ligand binding and unbinding from a receptor, providing atomistic detail of the process. nih.gov For DNP-containing ligands, these dynamics would involve the ligand navigating to the binding pocket and establishing the key interactions (hydrophobic, π-stacking) that stabilize the final complex. The residence time of the ligand in the binding site, determined by the dissociation rate (koff), is a particularly important parameter for the duration of its biological effect. arxiv.org

Role of Dinitrophenyl Moieties in Enzyme-Substrate Analogs for Mechanistic Studies

The unique chemical properties of the dinitrophenyl group make it an invaluable tool in the design of enzyme-substrate analogs for studying reaction mechanisms. These analogs mimic the natural substrate, allowing them to bind to the enzyme's active site, but they often contain a reactive or spectroscopic group that enables researchers to probe the catalytic process.

Affinity Labeling: DNP-containing molecules can act as affinity labels. These are reactive substrate analogs that bind specifically to the active site and then form a covalent bond with a nearby amino acid residue, permanently inactivating the enzyme. For example, 3'-O-(5-fluoro-2,4-dinitrophenyl)-ATP (FDNP-ATP), an analog of ATP, was used to label the Ca2+-ATPase. The FDNP-ATP molecule bound to the ATP binding site and exclusively labeled a specific residue, Lys-492, demonstrating that this lysine is located within or very near the enzyme's active site. nih.gov Similarly, S-dinitrophenyl-6-mercaptopurine-riboside 5'-phosphate was used to label a sulfhydryl group in ATP-phosphoribosyl transferase, with the DNP moiety itself becoming attached to the enzyme. nih.gov

FRET Substrates for Protease Assays: The DNP group is widely used as an efficient fluorescence quencher in FRET-based assays. nih.gov In this design, a fluorescent group (like aminobenzoyl, Abz, or 7-methoxycoumarin, Mca) and a quenching group (DNP) are incorporated into a single peptide substrate. nih.govsigmaaldrich.com The peptide is designed to be a specific substrate for a particular enzyme. In the intact peptide, the fluorescence of the donor is quenched by the nearby DNP acceptor. When the enzyme cleaves the peptide bond between the two, they separate, leading to an increase in fluorescence that can be measured continuously to determine enzyme activity. nih.gov The DNP group is often attached to the side chain of a lysine residue, and this compound could serve a similar role. nih.gov

Examples of Dinitrophenyl Moieties in Enzyme-Substrate Analogs
DNP-Containing AnalogEnzyme StudiedMechanism/ApplicationReference
Abz-SDK(Dnp)P-OHAngiotensin I-converting enzyme (ACE)FRET substrate for continuous measurement of enzyme activity. nih.gov
3'-O-(5-fluoro-2,4-dinitrophenyl)-ATPSarcoplasmic Reticulum Ca(2+)-ATPaseAffinity label to identify active site residues (Lys-492). nih.gov
S-dinitrophenyl-6-mercaptopurine-riboside 5'-phosphateATP-phosphoribosyl transferaseAffinity label where the DNP group covalently modifies an active site -SH group. nih.gov
bis(2,4-dinitrophenyl)-L-ornithineMyosinProbe to investigate protein binding sites and the role of sulfhydryl groups. publish.csiro.au

These applications highlight the utility of the dinitrophenyl moiety, and by extension compounds like this compound, in elucidating the fundamental mechanisms of enzyme action and protein-ligand interactions.

Applications of 2,4 Dinitrophenylornithine As a Research Tool

Contributions to Protein and Peptide Sequencing Methodologies

While the DNP group was historically significant in the early days of protein sequencing, its direct application in modern, routine sequencing methodologies has been superseded by other techniques.

N-Terminal Labeling in Edman Degradation Chemistry

Modern Edman degradation, a cornerstone of N-terminal protein sequencing, primarily utilizes phenylisothiocyanate (PITC) to sequentially label and cleave amino acids from the N-terminus of a peptide. wikipedia.orglibretexts.orglongdom.orgpharmiweb.commetwarebio.com This method allows for the step-by-step determination of the amino acid sequence. wikipedia.orglibretexts.orglongdom.orgpharmiweb.commetwarebio.com Earlier methods for N-terminal analysis, such as Sanger's method, employed 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which reacts with the N-terminal amino acid. youtube.com However, there is no substantial evidence in the current scientific literature to suggest that 2,4-Dinitrophenylornithine is used as a labeling agent in standard Edman degradation chemistry.

Application in Advanced Proteomic Mapping

Advanced proteomic mapping relies heavily on mass spectrometry-based techniques. mdpi.com These methods often involve chemical tagging of peptides to enable multiplexed quantitative analysis. nih.gov One such technique involves the use of dimethyl pyrimidinyl ornithine (DiPyrO) tags, which are amine-reactive, mass defect-based chemical tags for highly multiplexed quantification of peptides at the MS1 level. nih.gov While this demonstrates the use of a modified ornithine in proteomics, there is a lack of specific evidence for the widespread application of this compound in advanced proteomic mapping strategies. Another approach in peptide analysis involves the chemical conversion of arginine to ornithine to improve fragmentation patterns in tandem mass spectrometry, but this does not involve the DNP group. rsc.orgresearchgate.net

Utility as a Hapten in Immunochemical Research

The most prominent and well-documented application of the DNP group is its use as a hapten in immunochemical research. nih.govsynabs.besynabs.be A hapten is a small molecule that can induce an immune response only when attached to a large carrier, such as a protein. synabs.belifediagnostics.com The DNP group, when conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), generates a robust production of anti-DNP antibodies. nih.govlifediagnostics.com

Design and Generation of Anti-Dinitrophenyl Antibodies for Research

The high immunogenicity of the DNP hapten has enabled the production of high-affinity monoclonal and polyclonal antibodies. nih.govnih.gov Researchers have successfully generated various isotypes of anti-DNP antibodies, including IgG, IgM, and IgE, from murine hybridomas. synabs.benih.gov These antibodies exhibit high specificity for the DNP moiety. The generation process typically involves immunizing animals with a DNP-protein conjugate, followed by the isolation and fusion of antibody-producing cells to create hybridoma cell lines that continuously produce monoclonal antibodies. nih.gov

Key Characteristics of Generated Anti-DNP Monoclonal Antibodies

Antibody IsotypeProducing Cell LinesCarrier Protein for ImmunizationAffinity (M⁻¹)
IgG₁Murine HybridomasBovine Thyroglobulin (BTG), Bovine Serum Albumin (BSA)10¹⁰ to 10¹¹
IgEMurine HybridomasDNP-BSA0.87 x 10⁷
IgMMurine HybridomasDNP-BSANot specified in detail

This table is based on data from cited research articles and provides examples of the characteristics of generated anti-DNP antibodies.

Development and Refinement of Dinitrophenyl-Based Immunoassays

Anti-DNP antibodies are crucial reagents in a wide array of immunoassays. sydlabs.comsigmaaldrich.com These assays are used for the detection and quantification of molecules that have been labeled with the DNP group.

ELISA (Enzyme-Linked Immunosorbent Assay): DNP-based ELISAs are used to measure the levels of anti-DNP antibodies in serum, which can be an indicator of an immune response in experimental models. lifediagnostics.com In these assays, DNP-conjugated BSA is often used as the capture antigen. lifediagnostics.com

Flow Cytometry and Immunocytochemistry: Anti-DNP antibodies are employed to detect cells or tissues that have been labeled with DNP-containing probes. sigmaaldrich.com

Western Blotting: In Western blotting, DNP-labeled probes can be used to detect specific proteins, which are then visualized using enzyme-conjugated anti-DNP antibodies.

Alternative to Biotin-Streptavidin Systems: The DNP-anti-DNP system serves as an excellent alternative to the commonly used biotin-streptavidin system in various detection applications, particularly in contexts where endogenous biotin (B1667282) could cause background interference. synabs.besydlabs.com

Detection of Oxidative Stress: 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, reacts with protein carbonyls that are formed as a result of oxidative stress. nih.gov The resulting DNP-derivatized proteins can then be detected using anti-DNP antibodies, providing a method to visualize and quantify oxidative damage in tissues. synabs.besynabs.be

Common Immunoassays Utilizing the DNP System

Immunoassay TechniqueApplication of DNP System
ELISADetection of anti-DNP antibodies; Quantification of DNP-labeled analytes.
Flow CytometryIdentification and sorting of cells labeled with DNP probes.
ImmunocytochemistryVisualization of DNP-labeled molecules within cells.
Western BlotDetection of DNP-tagged proteins.
ImmunohistochemistryLocalization of DNP-labeled targets in tissue sections.

This table summarizes the diverse applications of the DNP-anti-DNP system in common immunoassay formats.

Development and Deployment of Fluorescent Probes

While the dinitrophenyl group can act as a quencher in certain fluorescent probe designs, there is limited specific information on the development and deployment of fluorescent probes directly derived from this compound. Research in fluorescent probe development often focuses on other fluorophores and quenching moieties. However, the principles of fluorescence quenching by a DNP group are relevant. For instance, some fluorescent probes are designed where the fluorescence is quenched by a nearby DNP group. Cleavage of a specific linker by an enzyme of interest can separate the fluorophore from the DNP quencher, resulting in an increase in fluorescence. There are also reports on the synthesis of fluorescent probes based on other chemical structures for the detection of various analytes. nih.govnih.govmdpi.com

Design Principles of 2,4-Dinitrophenyl-Incorporated Fluorescent Probes

The fundamental design of fluorescent probes incorporating the 2,4-dinitrophenyl group, including by extension this compound, revolves around the principle of fluorescence quenching and subsequent "turn-on" activation in the presence of a specific analyte. The core mechanisms governing this process are Photoinduced Electron Transfer (PeT) and Nucleophilic Aromatic Substitution (SNAr).

In its native state, the 2,4-dinitrophenyl moiety effectively quenches the fluorescence of a nearby fluorophore within the probe's structure through the PeT mechanism. The two electron-withdrawing nitro groups on the phenyl ring make the DNP group a strong electron acceptor. When the fluorophore is excited by light, it can transfer an electron to the DNP group instead of emitting a photon, thus keeping the probe in a non-fluorescent or "off" state.

The "turn-on" mechanism is typically triggered by a specific chemical reaction with an analyte of interest. Many probes are designed to detect thiols, such as glutathione (B108866), which is a crucial antioxidant in biological systems. Thiols can act as nucleophiles and attack the electron-deficient aromatic ring of the DNP group, leading to a Nucleophilic Aromatic Substitution reaction. This reaction cleaves the DNP group from the fluorophore, disrupting the PeT process and restoring the fluorophore's ability to emit light, thereby switching the probe to a fluorescent "on" state. The intensity of the resulting fluorescence is directly proportional to the concentration of the analyte, allowing for quantitative detection.

Probe Design ComponentFunctionUnderlying Principle
Fluorophore Emits light upon excitationFluorescence
2,4-Dinitrophenyl Group Quenches fluorescence in the "off" state; Acts as a recognition sitePhotoinduced Electron Transfer (PeT)
Linker Connects the fluorophore and the DNP groupCovalent bonding
Analyte Recognition Cleavage of the DNP group by the target analyteNucleophilic Aromatic Substitution (SNAr)

Applications in In Vitro and Cellular Imaging Research

Fluorescent probes incorporating the 2,4-dinitrophenyl group have proven to be invaluable tools for visualizing and quantifying specific molecules within complex biological environments, both in laboratory assays (in vitro) and within living cells.

A primary application of these probes is the detection and imaging of biologically important thiols, most notably glutathione (GSH). Abnormal levels of GSH are associated with various diseases, including cancer and neurodegenerative disorders. By employing DNP-based fluorescent probes, researchers can monitor fluctuations in cellular GSH concentrations in real-time.

For example, in cellular imaging studies, cells are incubated with the DNP-containing probe. In its initial state, the probe is non-fluorescent and can readily penetrate the cell membrane. Once inside the cell, if it encounters GSH, the thiol group of GSH will react with the DNP moiety, cleaving it from the probe. This activation leads to a significant increase in fluorescence, allowing researchers to visualize the distribution and relative abundance of GSH within different cellular compartments using fluorescence microscopy. These studies have provided critical insights into the role of GSH in cellular redox homeostasis and disease pathology.

Integration into Biosensing Platforms for Analytical Detection

Beyond their use as imaging agents, molecules containing the 2,4-dinitrophenyl group are integrated into various biosensing platforms to achieve highly sensitive and selective analytical detection of a wide range of target molecules.

Principles and Engineering of 2,4-Dinitrophenyl-Specific Biosensors

The engineering of biosensors that can specifically detect 2,4-dinitrophenyl-containing compounds often relies on the highly specific molecular recognition capabilities of antibodies. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This allows for the production of monoclonal antibodies that bind with high affinity and specificity to the DNP moiety.

These anti-DNP antibodies are then immobilized on the surface of a transducer, which is a device that converts the binding event into a measurable signal. Common transducer technologies used in this context include:

Electrochemical Biosensors: The binding of a DNP-containing analyte to the immobilized antibody can alter the electrical properties at the electrode surface, such as impedance or current, which can be measured.

Optical Biosensors (e.g., Surface Plasmon Resonance - SPR): The binding event changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of plasmon-polaritons.

Piezoelectric Biosensors (e.g., Quartz Crystal Microbalance - QCM): The mass of the analyte binding to the antibody-coated quartz crystal causes a change in the crystal's resonance frequency, which can be precisely measured.

The general principle of these immunosensors often involves a competitive assay format. In this setup, a known amount of a DNP-conjugate is mixed with the sample containing the unknown amount of the DNP-analyte. This mixture is then introduced to the sensor surface with immobilized anti-DNP antibodies. The free DNP-analyte in the sample competes with the DNP-conjugate for binding to the limited number of antibody sites. A lower concentration of the DNP-analyte in the sample will result in more of the DNP-conjugate binding to the sensor, leading to a stronger signal, and vice versa.

Biosensor TypeTransduction PrincipleMeasured Signal
ElectrochemicalChange in electrical properties at the electrode surfaceCurrent, Voltage, Impedance
Optical (SPR)Change in refractive index at the sensor surfaceResonance Angle
Piezoelectric (QCM)Change in mass on the crystal surfaceResonance Frequency

Performance Evaluation in Complex Biological Matrices for Research Applications

A critical aspect of biosensor development is evaluating its performance in complex biological matrices, such as blood serum, urine, or cell lysates. These samples contain a multitude of proteins, lipids, and other small molecules that can potentially interfere with the biosensor's performance, leading to false-positive or false-negative results.

The performance of DNP-specific biosensors is typically assessed based on several key parameters:

Sensitivity (Limit of Detection - LOD): The lowest concentration of the DNP-analyte that can be reliably distinguished from the background noise.

Selectivity (Specificity): The ability of the biosensor to detect the target DNP-analyte without being affected by the presence of other, structurally similar molecules.

Dynamic Range: The range of concentrations over which the biosensor provides a linear and quantitative response.

Reproducibility and Stability: The consistency of the results over multiple measurements and the shelf-life of the biosensor.

Research applications have demonstrated that well-designed DNP-specific biosensors can achieve high sensitivity and selectivity even in complex biological fluids. For instance, electrochemical and SPR-based biosensors have been successfully employed to detect DNP-labeled proteins or other biomolecules in research settings, providing a powerful tool for various bioanalytical applications. These biosensors offer advantages over traditional analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, in terms of speed, cost-effectiveness, and potential for point-of-care applications.

Advanced Analytical and Detection Techniques for 2,4 Dinitrophenylornithine

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are fundamental for the separation of DNP-ornithine from complex mixtures. High-performance liquid chromatography (HPLC) is a primary method, often coupled with various detectors for enhanced identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2,4-dinitrophenyl (DNP) derivatives of amino acids, including DNP-ornithine. The DNP group, introduced by reacting the amino acid with 2,4-dinitrofluorobenzene (DNFB), provides a strong chromophore, making these derivatives readily detectable by UV-Vis detectors. nih.gov This derivatization is a facile method that involves a nucleophilic substitution reaction between the free amino group of the amino acid and DNFB in an alkaline medium. nih.gov

The separation of DNP-amino acids is typically achieved using reversed-phase HPLC columns, such as C18 columns. iomcworld.comresearchgate.net The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, can be optimized to achieve efficient separation of various DNP-amino acids. nih.gov For instance, a study on the enantiomeric resolution of DNP-amino acids utilized an acetonitrile-based mobile phase with a naphthylethylcarbamate-beta-cyclodextrin bonded phase. nih.gov

The detection of DNP-ornithine and other DNP derivatives is commonly performed using a UV-Vis detector set at a wavelength where the DNP moiety exhibits maximum absorbance, typically around 360 nm. iomcworld.com This allows for sensitive quantification of the analyte. The versatility of HPLC allows for its coupling with various other detectors, such as fluorescence and mass spectrometry detectors, to enhance selectivity and provide structural information.

Table 1: HPLC Parameters for DNP-Amino Acid Analysis

ParameterDescriptionReference
Stationary PhaseTypically a C18 reversed-phase column. Chiral stationary phases like naphthylethylcarbamate-beta-cyclodextrin can be used for enantiomeric separation. nih.goviomcworld.com
Mobile PhaseA mixture of aqueous buffer and an organic solvent (e.g., acetonitrile). The gradient or isocratic elution can be adjusted for optimal separation. nih.gov
Derivatization Reagent2,4-dinitrofluorobenzene (DNFB) reacts with the primary amino group of ornithine. nih.gov
DetectionUV-Vis detection is common, with the wavelength set around 360 nm for the DNP chromophore. iomcworld.com

While HPLC is the more common technique for analyzing DNP-amino acids, Gas Chromatography (GC) could conceptually be employed for the analysis of volatile derivatives of 2,4-dinitrophenylornithine. Direct analysis of DNP-ornithine by GC is challenging due to its low volatility and thermal instability. Therefore, a derivatization step to convert it into a more volatile and thermally stable compound would be necessary.

This conceptual approach would involve a two-step derivatization process. First, the ornithine would be reacted with 2,4-dinitrofluorobenzene (DNFB) to form DNP-ornithine. Subsequently, the carboxylic acid and any other polar functional groups of DNP-ornithine would need to be converted to more volatile esters or silyl ethers. For example, esterification could be achieved by reacting with an alcohol in the presence of an acid catalyst, while silylation could be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting volatile derivative could then be separated on a GC column, likely a capillary column with a nonpolar or moderately polar stationary phase. Detection could be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). nih.govnih.gov GC-MS analysis would provide both the retention time for identification and the mass spectrum for confirmation of the derivative's structure. nih.govnih.gov However, the complexity of the additional derivatization step and the potential for incomplete reactions or side products make HPLC a more direct and widely adopted method for the analysis of DNP-amino acids.

Spectroscopic and Spectrophotometric Quantification Approaches

Spectroscopic methods offer rapid and sensitive means for the quantification of this compound, primarily by targeting the dinitrophenyl moiety.

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of 2,4-dinitrophenyl (DNP) derivatives, including DNP-ornithine. digitellinc.com The principle of this method relies on the strong absorption of ultraviolet and visible light by the dinitrophenyl group. researchgate.netresearchgate.net The DNP moiety possesses a characteristic absorption spectrum, with a maximum absorbance (λmax) that can be influenced by the solvent and pH. researchgate.net

For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations of a DNP-amino acid at its λmax. researchgate.net The concentration of DNP-ornithine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The linear relationship between absorbance and concentration, as described by the Beer-Lambert law, holds true within a certain concentration range. researchgate.net For instance, a linear relationship for 2,4-dinitrophenol (B41442) has been observed in the concentration range of 4 to 24 mg/L. researchgate.net The pH of the solution can affect the absorption spectrum of DNP derivatives; for example, the λmax of 2,4-dinitrophenol can shift depending on the pH. researchgate.net

Table 2: UV-Visible Spectrophotometry Parameters for DNP-Ornithine Quantification

ParameterTypical Value/ConditionReference
Wavelength of Maximum Absorbance (λmax)Approximately 360 nm for DNP derivatives, but can vary with solvent and pH. researchgate.net
SolventAqueous buffers or organic solvents compatible with the sample. researchgate.net
pHControlled to ensure consistent spectral properties. researchgate.net
Calibration RangeA linear range of concentrations is established using standard solutions. researchgate.net

Advanced fluorescence spectroscopy offers a highly sensitive method for the trace detection of DNP-amino acids like this compound. While DNP derivatives themselves are not strongly fluorescent, they can be involved in fluorescence quenching mechanisms, which can be exploited for their detection. mdpi.com This technique often involves the use of a fluorescent probe whose fluorescence is quenched in the presence of the DNP-analyte. mdpi.com The degree of quenching can be correlated to the concentration of the DNP compound, allowing for quantitative analysis. mdpi.com

Another approach involves derivatizing the amino acid with a fluorescent tag instead of the DNP group. Fluorescent D-amino acids (FDAAs) are derivatives where a fluorophore is attached to the amino acid side chain. wikipedia.org These can be incorporated into biological structures and detected with high sensitivity. wikipedia.org While not directly analyzing DNP-ornithine, this highlights the power of fluorescence in amino acid analysis.

For direct detection, derivatization with a fluorescent reagent like dansyl chloride can be employed. The resulting dansyl-amino acid is highly fluorescent and can be detected at very low concentrations using HPLC with a fluorescence detector (HPLC-FLD). mdpi.com This method provides excellent sensitivity and selectivity, with limits of detection (LOD) often in the low ng/mL range. mdpi.com

The choice of fluorescent probe or derivatizing agent is critical and depends on the specific application, including the sample matrix and the required sensitivity. The excitation and emission wavelengths are specific to the fluorophore used. mdpi.com

Mass Spectrometry-Based Characterization and Absolute Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous characterization and absolute quantification of this compound. It provides detailed structural information and allows for highly sensitive and specific measurements.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful analytical platform. nih.govresearchgate.net In LC-MS, the DNP-ornithine is first separated from other components in the sample by the LC system and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint of the compound. researchgate.net

For absolute quantification, a stable isotope-labeled internal standard of DNP-ornithine can be used. This standard has a known concentration and is added to the sample before analysis. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved. dtu.dkdtu.dk This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis.

Tandem mass spectrometry (MS/MS) provides even greater specificity and structural information. In an MS/MS experiment, a specific ion of DNP-ornithine is selected and fragmented, and the resulting fragment ions are detected. nih.govresearchgate.net This fragmentation pattern is highly specific to the molecule and can be used for its definitive identification, even in complex biological matrices. nih.govnih.gov

Table 3: Mass Spectrometry Parameters for DNP-Ornithine Analysis

ParameterTechnique/MethodPurposeReference
Ionization MethodElectrospray Ionization (ESI)Suitable for polar molecules like DNP-amino acids, commonly used in LC-MS. longdom.org
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), Ion Trap, OrbitrapSeparates ions based on their mass-to-charge ratio. High-resolution mass analyzers provide accurate mass measurements. researchgate.net
Fragmentation MethodCollision-Induced Dissociation (CID)Used in tandem mass spectrometry (MS/MS) to generate characteristic fragment ions for structural confirmation. nih.gov
Quantification MethodIsotope Dilution using a stable isotope-labeled internal standardProvides accurate and precise absolute quantification. dtu.dkdtu.dk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Bioanalytical Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for quantifying molecules in complex biological matrices. The method combines the separation capabilities of liquid chromatography with the precise detection and structural analysis provided by tandem mass spectrometry.

In a typical LC-MS/MS workflow for a compound like this compound, the sample would first be subjected to an extraction process, for example, solid-phase extraction (SPE), to isolate the analyte from interfering substances. nih.govresearchgate.net The extract is then injected into an HPLC system, often using a reversed-phase column (such as a C18 column) or a column operating in hydrophilic interaction liquid chromatography (HILIC) mode, to separate the analyte from other components. nih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged parent ions of the molecule. In the first mass analyzer, a specific parent ion corresponding to this compound is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification, even at very low concentrations. researchgate.net While specific studies detailing an LC-MS/MS method for this compound are not prevalent, the principles are well-established for quantifying other ornithine metabolites and dinitrophenyl-derivatized amino acids. nih.govresearchgate.net For instance, a stable isotope-labeled version of the analyte would be the ideal internal standard to ensure high precision and accuracy. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Amino Acid Derivative Analysis

Parameter Setting Purpose
Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Separation of the analyte from matrix components.
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid Elution of the analyte from the column.
Flow Rate 0.3 mL/min Controls the speed of the separation.
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Generation of positively charged molecular ions.
MRM Transition 1 [M+H]+ → Product Ion A Quantifier ion transition for primary measurement.
MRM Transition 2 [M+H]+ → Product Ion B Qualifier ion transition for identity confirmation.

High-Resolution Mass Spectrometry for Structural Elucidation and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of an ion's elemental composition. This capability is invaluable for structural elucidation and for distinguishing between molecules with very similar masses (isobars). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass resolutions high enough to resolve minute mass differences.

For this compound, HRMS could be used to confirm its identity in a sample by matching the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass with a high degree of confidence (typically within 5 ppm). Furthermore, the fragmentation patterns obtained in an HRMS/MS experiment provide detailed structural information, helping to confirm the connectivity of the dinitrophenyl group to the ornithine backbone.

Isotopic labeling studies, combined with HRMS, are powerful tools for tracing metabolic pathways and quantifying protein or metabolite turnover. In this approach, a "heavy" isotope-labeled precursor (e.g., containing ¹³C or ¹⁵N) is introduced into a biological system. The incorporation of these heavy isotopes into this compound can be precisely measured by HRMS, allowing researchers to distinguish between pre-existing (light) and newly synthesized (heavy) molecules. While direct isotopic labeling studies on this compound are not documented in the provided search results, this technique is widely applied in metabolomics and proteomics to study the dynamics of other amino acids and their derivatives. mdpi.com

Immunological Quantification Methods

Immunological methods leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules. The 2,4-dinitrophenyl (DNP) group is a well-known hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.netnih.gov This property allows for the development of sensitive immunoassays for DNP-containing compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a DNP-containing molecule like this compound, a competitive ELISA format is typically the most suitable approach. asm.org

In this format, microtiter plates are coated with a DNP-protein conjugate (e.g., DNP-BSA). The sample containing the free this compound (the analyte) is mixed with a limited amount of an anti-DNP antibody. This mixture is then added to the coated plate. The free analyte in the sample competes with the DNP-BSA on the plate for binding to the anti-DNP antibody. asm.org After an incubation period, the plate is washed to remove unbound substances. The amount of anti-DNP antibody that has bound to the plate is then detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP). This enzyme catalyzes a reaction that produces a measurable colorimetric, fluorescent, or chemiluminescent signal. The signal intensity is inversely proportional to the concentration of the analyte in the original sample.

Table 2: Key Components of a Competitive ELISA for DNP-Derivatives

Component Function
DNP-BSA Conjugate Coated onto the ELISA plate; serves as the immobilized antigen.
Sample Analyte Free this compound which competes for antibody binding.
Anti-DNP Antibody A specific primary antibody that binds to the DNP hapten.
Enzyme-Conjugated Secondary Antibody Binds to the primary antibody and provides the detection signal.

| Substrate | Reacts with the enzyme to produce a measurable signal (e.g., color change). |

Surface Plasmon Resonance (SPR) and Other Label-Free Immunoassays

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind or dissociate. This allows for the detailed study of binding kinetics (association and dissociation rates) and affinity, in addition to concentration measurement.

For the detection of this compound, an SPR-based immunoassay could be developed, often in a competitive format similar to ELISA. In one possible setup, a DNP-protein conjugate is immobilized on the surface of the SPR sensor chip. researchgate.net A mixture of a specific anti-DNP antibody and the sample containing free this compound is then flowed over the chip surface. The free analyte competes with the immobilized DNP conjugate for binding to the antibody. A higher concentration of analyte in the sample results in less antibody binding to the chip surface, leading to a smaller change in the SPR signal. The magnitude of the SPR response is therefore inversely related to the analyte concentration. This method offers the advantage of being real-time and label-free, eliminating the need for enzyme or fluorescent tags. researchgate.net

Computational and Theoretical Studies on 2,4 Dinitrophenylornithine

Structure-Activity Relationship (SAR) Analysis of Dinitrophenyl-Ornithine Analogs

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry and drug discovery that correlates the chemical structure of a compound with its biological activity. For dinitrophenyl-amino acid analogs, SAR studies are essential for understanding how modifications to the molecule affect its interactions with biological targets. While specific SAR studies on 2,4-dinitrophenylornithine are not extensively documented in publicly available literature, the principles of SAR can be applied to predict how changes to its structure might influence its activity.

Key structural features of this compound that would be central to an SAR analysis include:

The Dinitrophenyl (DNP) Group: The two nitro groups are strong electron-withdrawing groups, which influence the aromatic ring's electronic properties and its potential for π-π stacking and other non-covalent interactions. The position and number of nitro groups are critical. For instance, altering their positions could change the molecule's electrostatic potential and its binding to a receptor.

The Ornithine Backbone: The length and flexibility of the ornithine side chain are crucial. Modifications, such as changing the chain length or introducing different functional groups, would impact the molecule's conformation and how it fits into a binding pocket.

The Alpha-Amino and Carboxyl Groups: These groups are important for forming hydrogen bonds and salt bridges with a receptor. Their modification or protection would significantly alter the binding profile.

A hypothetical SAR study on this compound analogs would involve synthesizing a library of related compounds and evaluating their biological activity. The findings from such studies are often compiled into SAR tables to identify trends. Peptides, for instance, have been extensively used as lead compounds to investigate the chemical space required for molecular recognition and activity at various targets.

Table 1: Hypothetical SAR Data for this compound Analogs

AnalogModificationPredicted Change in ActivityRationale
1Replacement of ornithine with lysine (B10760008)Potential increase or decreaseAlters side chain length and flexibility, affecting fit in binding pocket.
2Removal of one nitro groupLikely decreaseReduces electron-withdrawing nature and potential for key interactions.
3Esterification of the carboxyl groupLikely decreaseRemoves a key hydrogen bond donor/acceptor and a negative charge.
4N-methylation of the alpha-amino groupPotential changeAlters hydrogen bonding capacity and introduces steric bulk.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological receptor. MD simulations can help to understand protein structures, conformational changes, and the mechanisms underlying protein-ligand interactions.

The process of an MD simulation typically involves:

System Setup: A three-dimensional model of the ligand-receptor complex is placed in a simulated physiological environment, including water molecules and ions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

Simulation: The classical equations of motion are solved iteratively for every atom in the system, generating a trajectory of atomic positions and velocities over time.

For this compound, MD simulations could be used to:

Predict Binding Poses: Determine the most stable orientation of the ligand within the receptor's binding site.

Analyze Intermolecular Interactions: Identify and quantify the key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex.

Assess Conformational Changes: Observe how the ligand and receptor change their shapes upon binding.

Calculate Binding Free Energies: Estimate the strength of the ligand-receptor interaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide valuable information about the distribution of electrons, molecular orbitals, and the energies of different chemical states.

For this compound, quantum chemical calculations could be used to determine:

Molecular Geometry: Predict the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculate properties such as the dipole moment, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Reaction Mechanisms: Investigate the mechanisms of chemical reactions involving this compound.

Studies on the related compound 2,4-dinitrophenol (B41442) have used DFT to analyze its geometrical, energetic, and vibrational characteristics. Such calculations have highlighted the importance of intramolecular hydrogen bonding. Similarly, DFT has been used to evaluate the chemical reactivity of amino acids.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively lowIndicates stability of the molecule.
LUMO EnergyLowSuggests the molecule is a good electron acceptor.
HOMO-LUMO GapModerateRelates to the chemical reactivity and electronic transitions.
Electrostatic PotentialNegative potential around nitro groups and carboxyl groupIndicates regions susceptible to electrophilic attack or interaction with positive charges.

In Silico Design and Prediction of Novel this compound Derivatives

In silico drug design involves the use of computational methods to identify and optimize new drug candidates. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

The design of novel this compound derivatives could involve several computational strategies:

Virtual Screening: A large library of virtual compounds can be screened against a target receptor to identify potential binders.

Structure-Based Drug Design: If the three-dimensional structure of the target receptor is known, new ligands can be designed to fit into the binding site and make favorable interactions.

Ligand-Based Drug Design: If the structure of the receptor is unknown, new ligands can be designed based on the structures of known active compounds.

For example, in silico techniques have been successfully used to design N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives as potential breast cancer inhibitors. These studies often involve molecular docking to predict the binding mode of the designed compounds and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess their drug-like properties. Similarly, computational strategies have been developed for the de novo design of peptide inhibitors for various protein targets.

The general workflow for the in silico design of novel this compound derivatives would be:

Target Identification and Validation: Identify a biological target of interest.

Lead Identification: Use virtual screening or de novo design to identify initial hit compounds.

Lead Optimization: Modify the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Testing: Synthesize and test the most promising candidates experimentally.

Emerging Research Frontiers and Future Perspectives

Application in High-Throughput Screening for Biochemical Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biochemical research, enabling the rapid testing of thousands of compounds. nih.gov The utility of dinitrophenyl compounds in HTS is well-established, primarily through the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH is widely used in colorimetric assays to detect and quantify aldehydes and ketones. plos.orgresearchgate.net This reaction forms a colored product, a dinitrophenylhydrazone, which allows for easy quantification.

This principle can be adapted for developing novel HTS assays involving 2,4-Dinitrophenylornithine. For instance, an assay could be designed to screen for inhibitors of a specific enzyme that recognizes and metabolizes ornithine. If the enzymatic reaction involving DNP-ornithine leads to a change in color or fluorescence, it could be adapted to a high-throughput format.

Potential HTS applications for this compound:

Enzyme Inhibition Assays: Screening for inhibitors of enzymes that process ornithine or recognize the DNP group.

Substrate Discovery: Identifying enzymes that can act on this compound.

Binding Assays: The DNP group can act as a tag for affinity-based screening, which identifies molecules that bind directly to a target protein. genedata.com

The development of cell-based HTS assays, which are often preferred for screening large compound libraries, could also incorporate this compound to identify cell-permeable enzyme inhibitors. nih.gov

Advancements in Microfluidic and Nanotechnology-Based Platforms for this compound Analysis

Recent years have seen a revolution in analytical sensitivity and miniaturization, driven by progress in microfluidics and nanotechnology. These technologies offer platforms for rapid, low-volume, and highly sensitive detection of biomolecules.

Nanotechnology-Based Sensors: Nanomaterial-based sensors have demonstrated exceptional sensitivity for detecting DNP and related compounds. mdpi.com For example, sensors built with silicon nanowire field-effect transistors have achieved detection limits for 2,4-dinitrophenol (B41442) (DNP) in the femtomolar range. nih.govsemanticscholar.org Similarly, electrochemical sensors using nanocomposites have shown high sensitivity and reliability for detecting dinitrophenol derivatives. nih.govnih.gov Given that this compound contains the DNP group, these ultrasensitive detection platforms could be readily adapted for its analysis.

Microfluidic Platforms: Microfluidic "lab-on-a-chip" systems enable the automation and integration of complex analytical procedures in a miniaturized format. A fluorescent biosensor assay has been developed for the near real-time detection of DNP, demonstrating the potential for adapting such systems for DNP-containing molecules. nih.gov The integration of nanotechnology-based sensors into microfluidic devices could create powerful, portable systems for the analysis of this compound in complex biological samples.

Table 1: Comparison of Modern Analytical Platforms

Platform Key Advantages Potential for DNP-Ornithine Analysis
Nanowire Sensors - Ultra-high sensitivity (femtomolar) - Real-time detection - Label-free operation Direct and highly sensitive quantification in biological fluids.
Electrochemical Sensors - High sensitivity - Low cost and portability - Good reproducibility Development of portable devices for point-of-care diagnostics.

| Microfluidic Chips | - Low sample/reagent consumption - High throughput and automation - Integration of multiple steps | Automated analysis of enzymatic assays or cellular responses. |

Integration into Systems Biology and Proteomics Workflows

The 2,4-dinitrophenyl group has historical significance in protein chemistry, famously used by Frederick Sanger for N-terminal amino acid sequencing. In the modern era of proteomics and systems biology, which aim to understand biological systems at a global level, chemical derivatization continues to play a crucial role.

Proteomics workflows often rely on chemical tags for the quantification and identification of proteins and their post-translational modifications. While methods like stable isotope labeling with amino acids in cell culture (SILAC) are common, specific chemical derivatization offers complementary capabilities. nih.gov The derivatization of amino acids, including proline and hydroxyproline (B1673980) with a DNP group, has been shown to be stable and suitable for HPLC analysis, indicating its utility in analytical workflows. elsevierpure.com

Potential applications in proteomics include:

Targeted Quantification: this compound could be used as an internal standard for the mass spectrometry-based quantification of ornithine and its metabolites in complex biological samples.

Affinity Enrichment: The DNP moiety is a well-known hapten. Antibodies with high affinity for the DNP group are readily available. This allows for the specific enrichment of peptides or proteins containing a DNP-ornithine tag from complex mixtures, a powerful strategy for reducing sample complexity and enhancing the detection of low-abundance molecules.

Metabolic Labeling: Introducing this compound into cellular systems could allow for the tracing of metabolic pathways involving ornithine. Subsequent proteomic analysis could identify proteins that incorporate or interact with this modified amino acid.

The integration of metabolomic and proteomic data is a key aspect of systems biology. mdpi.com Using this compound as a chemical tool could help to bridge these two levels of biological organization by providing a means to track a specific metabolite and its impact on the proteome.

Development of Smart Probes for Real-Time Biochemical Monitoring

Smart probes are molecules designed to produce a detectable signal, typically fluorescence, in response to a specific biological event, such as the activity of an enzyme. mdpi.comnih.gov This allows for the real-time monitoring of biochemical processes in living cells and tissues.

The 2,4-dinitrophenyl group is frequently used in the design of smart probes, often functioning as a fluorescence quencher. mdpi.com In a typical design, a fluorophore is linked to the DNP group. In this state, the fluorescence is "off." The linker is designed to be cleaved by a specific enzyme or to react with a target analyte. This cleavage event separates the DNP quencher from the fluorophore, causing the fluorescence to turn "on."

This design principle has been successfully used to create probes for various biological targets, such as reactive sulfhydryl species like glutathione (B108866). mdpi.com

Designing a smart probe with this compound could involve:

Synthesizing a peptide that is a known substrate for a target enzyme (e.g., a protease or modifying enzyme).

Incorporating this compound into this peptide sequence.

Attaching a fluorophore to the peptide at a position where its fluorescence is quenched by the nearby DNP group.

When the target enzyme cleaves the peptide, the fluorophore and the DNP-ornithine moiety are separated, leading to a quantifiable increase in fluorescence. This would enable the real-time measurement of the enzyme's activity in vitro or potentially within living cells. Such probes would be valuable tools for diagnosing diseases where enzyme activity is dysregulated and for screening drugs that modulate enzyme function.

Q & A

Basic: What analytical methods are recommended for confirming the purity and structural integrity of 2,4-Dinitrophenylornithine in synthetic chemistry workflows?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is standard for assessing purity, particularly for nitroaromatic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with attention to characteristic shifts for the dinitrophenyl and ornithine moieties. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For reproducibility, ensure solvent systems (e.g., acetonitrile/water gradients for HPLC) are optimized to resolve byproducts, as nitro groups often cause peak tailing .

Advanced: How can computational methods like Density Functional Theory (DFT) elucidate reaction mechanisms involving this compound in advanced oxidation processes (AOPs)?

Methodological Answer:
DFT calculations (e.g., M06-2X/6-311+G(d,p) level with SMD solvation models) can predict degradation pathways by analyzing transition states and Gibbs free energy barriers. For example, simulate hydroxyl radical (•OH) attack on the nitro groups to identify dominant pathways (e.g., addition-elimination vs. hydrogen atom transfer). Compare computed intermediates (e.g., phenolic derivatives) with experimental LC-MS/MS data to validate mechanisms. This approach resolved competing pathways in analogous dinitro compounds, showing nitro group elimination as a rate-limiting step .

Basic: What experimental design considerations are critical for optimizing the synthesis of this compound to minimize byproducts?

Methodological Answer:
Key factors include:

  • Stoichiometry control : Excess dinitrophenylating agents (e.g., 2,4-dinitrofluorobenzene) improve coupling efficiency with ornithine.
  • pH modulation : Maintain alkaline conditions (pH 8–9) during nucleophilic substitution to deprotonate ornithine’s amino group.
  • Temperature : Reactions at 4°C reduce side reactions (e.g., hydrolysis of active esters).
  • Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted reagents. Monitor reaction progress via TLC with ninhydrin staining .

Advanced: How do researchers reconcile contradictory data on the stability of this compound under varying environmental conditions?

Methodological Answer:
Contradictions often arise from differences in matrix complexity (e.g., aqueous vs. organic solvents) or redox-active contaminants. To resolve:

Controlled replication : Conduct stability assays in inert atmospheres (N₂/Ar) to isolate oxidation effects.

Advanced spectroscopy : Time-resolved Raman spectroscopy can track nitro group reduction in real time.

Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal ions in buffers).
For instance, discrepancies in half-life studies of similar nitroaromatics were traced to dissolved oxygen levels, necessitating strict degassing protocols .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under desiccant to prevent photodegradation and hydrolysis.
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential mutagenicity.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration. Document all procedures per institutional chemical hygiene plans .

Advanced: What role does isotopic labeling (e.g., ¹⁵N) play in tracing metabolic pathways of this compound in biological systems?

Methodological Answer:
¹⁵N-labeled ornithine enables tracking via LC-MS/MS or MALDI-TOF to study enzymatic processing (e.g., decarboxylation or transamination). For example, in microbial degradation studies, ¹⁵N isotopic patterns in urea cycle intermediates confirm whether nitro groups are reduced or cleaved. Combine with stable isotope probing (SIP) to identify microbial consortia involved in catabolism. This method resolved conflicting hypotheses about nitroreductase specificity in Pseudomonas spp. .

Basic: How can researchers validate the specificity of antibodies raised against this compound conjugates?

Methodological Answer:

  • Competitive ELISA : Pre-incubate antibodies with free this compound to assess binding inhibition.
  • Cross-reactivity screening : Test against structurally similar haptens (e.g., 2,4-dinitrophenol-lysine).
  • Surface Plasmon Resonance (SPR) : Quantify dissociation constants (KD) to confirm affinity. A study on dinitrophenylated proteins found that 10% PEG in buffers reduced nonspecific interactions .

Advanced: What methodological challenges arise when studying the photodegradation kinetics of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Secondary reactions : UV-induced nitro group isomerization complicates pathway analysis. Use monochromatic light sources (e.g., 254 nm) and radical scavengers (e.g., tert-butanol) to isolate primary photoproducts.
  • Quantum yield calculations : Employ actinometry (e.g., potassium ferrioxalate) to calibrate light intensity.
  • Data interpretation : Pair time-dependent DFT (TD-DFT) with experimental UV spectra to assign transient intermediates. A 2018 study on dinitroanisole demonstrated that quinoid radical formation dominates under UV/•OH systems .

Basic: What spectroscopic techniques are optimal for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Fluorescence quenching : Exploit nitro groups’ electron-withdrawing effects to quench tryptophan fluorescence in protein adducts.
  • LC-MS/MS with MRM : Use transitions like m/z 297 → 183 (characteristic of ornithine fragmentation) for selective quantification.
  • IR spectroscopy : Monitor nitro symmetric/asymmetric stretching (1520–1350 cm⁻¹) to confirm covalent modification .

Advanced: How can researchers model the environmental fate of this compound using QSAR (Quantitative Structure-Activity Relationship) frameworks?

Methodological Answer:

  • Descriptor selection : Include logP, nitro group partial charges, and molecular polarizability.
  • Training datasets : Curate data from analogous nitroaromatics (e.g., 2,4-DNT) to predict biodegradation half-lives.
  • Validation : Compare predicted vs. experimental soil adsorption coefficients (Koc) using leave-one-out cross-validation. A 2020 QSAR model for dinitro compounds achieved > 0.85 by incorporating solvation-free energy .

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